molecular formula C36H35NOP2S B12495166 2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide

2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide

Cat. No.: B12495166
M. Wt: 591.7 g/mol
InChI Key: NTUVLXJIIYJYQS-UHFFFAOYSA-N
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Description

2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide typically involves the reaction of diphenylphosphorothioyl chloride with N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphorothioyl compounds.

Scientific Research Applications

2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phosphorothioyl group plays a crucial role in this interaction by providing a reactive site for covalent modification.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (triphenylphosphoranylidene)acetate: A common Wittig reagent used in organic synthesis.

    (Triphenylphosphoranylidene)acetaldehyde: Another Wittig reagent with similar reactivity.

Uniqueness

2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is unique due to the presence of both diphenylphosphorothioyl and triphenyl-lambda~5~-phosphanylidene groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C36H35NOP2S

Molecular Weight

591.7 g/mol

IUPAC Name

2-diphenylphosphinothioyl-N,N-diethyl-2-(triphenyl-λ5-phosphanylidene)acetamide

InChI

InChI=1S/C36H35NOP2S/c1-3-37(4-2)35(38)36(40(41,33-26-16-8-17-27-33)34-28-18-9-19-29-34)39(30-20-10-5-11-21-30,31-22-12-6-13-23-31)32-24-14-7-15-25-32/h5-29H,3-4H2,1-2H3

InChI Key

NTUVLXJIIYJYQS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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